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Compound Name: Dichlorophenyl)methanesulfonyl!

chloride

Cat. No.: B1304182

\ J

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dichlorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as
a key intermediate in the synthesis of various biologically active molecules. Its utility in the
development of pharmaceuticals and agrochemicals necessitates a thorough understanding of
its chemical properties and purity, which can be reliably determined through a combination of
spectroscopic and chromatographic techniques. This guide provides an in-depth overview of
the expected spectral data (NMR, HPLC, and LC-MS) for (3,4-
Dichlorophenyl)methanesulfonyl chloride and details the experimental protocols for these
analyses.

Chemical Properties
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Property Value

CAS Number 85952-30-3

Molecular Formula C7HsClIs02S

Molecular Weight 259.54 g/mol

Appearance White to off-white crystalline solid
Purity (typical) >97% (HPLC)

Spectral Data

Disclaimer: The following spectral data are predicted or typical values based on the chemical
structure and data from analogous compounds. Experimentally obtained data may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of (3,4-
Dichlorophenyl)methanesulfonyl chloride.

Table 1: Predicted 'H and 3C NMR Data

1H NMR (CDClIs, 400 MHz) 13C NMR (CDCls, 100 MHz)
Chemical Shift (ppm) Multiplicity

~7.60 d

~7.50 d

~7.30 dd

~5.00 s

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of (3,4-Dichlorophenyl)methanesulfonyl chloride.

Table 2: Typical HPLC Data
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Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 pm)
] Acetonitrile/Water with 0.1% Formic Acid
Mobile Phase )
(gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

_ _ Dependent on the specific gradient and column
Expected Retention Time )
chemistry

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass
spectrometry to confirm the identity and purity of the compound.

Table 3: Typical LC-MS Data

Parameter Value

lonization Mode Electrospray lonization (ESI), Positive

E ted [M+H]* m/z 259.9 (reflecting the isotopic pattern of
xpected [M+
i chlorine)

Fragmentation Pattern Loss of SO2Cl, loss of ClI

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of (3,4-
Dichlorophenyl)methanesulfonyl chloride in 0.6 mL of deuterated chloroform (CDClIs).

 Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.
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» 'H NMR Acquisition:

o

Set the spectral width to cover the range of 0-10 ppm.

[¢]

Use a pulse angle of 30-45 degrees.

[¢]

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

[e]

e 13C NMR Acquisition:

[¢]

Set the spectral width to cover the range of 0-160 ppm.

[e]

Use a proton-decoupled pulse sequence.

[e]

Set the relaxation delay to 2-5 seconds.

o

Acquire a larger number of scans due to the lower natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (CDCls: & 7.26 ppm for *H, 6 77.16 ppm for 3C).

HPLC Analysis

» Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and
mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

e Sample Preparation: Prepare a stock solution of (3,4-Dichlorophenyl)methanesulfonyl
chloride in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working
concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

e Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase
column, and an autosampler.

o Chromatographic Conditions:

o Set the column temperature to 25-30 °C.
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o Set the injection volume to 5-10 pL.
o Run a gradient elution, for example:
= 0-2 min: 50% B
» 2-15 min: 50% to 95% B
= 15-18 min: 95% B
= 18-20 min: 95% to 50% B
» 20-25 min: 50% B (re-equilibration)

Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the
purity of the sample.

LC-MS Analysis

LC Conditions: Use the same HPLC method as described above.

MS Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an
electrospray ionization (ESI) source.

MS Parameters:
o Set the ionization mode to positive ion detection.

o Set the capillary voltage, cone voltage, and source temperature to optimized values for the
instrument and compound.

o Acquire mass spectra over a range of m/z 100-400.

Data Analysis: Analyze the mass spectrum of the peak corresponding to (3,4-
Dichlorophenyl)methanesulfonyl chloride to confirm its molecular weight and isotopic
pattern.

Experimental Workflow
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The following diagram illustrates the general workflow for the spectral analysis of (3,4-
Dichlorophenyl)methanesulfonyl chloride.
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Click to download full resolution via product page

Caption: General workflow for the spectral characterization of (3,4-
Dichlorophenyl)methanesulfonyl chloride.

 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (3,4-
Dichlorophenyl)methanesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304182#spectral-data-for-3-4-dichlorophenyl-
methanesulfonyl-chloride-nmr-hplc-lc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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